PPARα Transactivation Potency: 2-(5-Cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide vs. Rosiglitazone
In a human HepG2 cell-based transactivation assay employing a PPRE3-TK-Luc reporter system, 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide activated PPARα with an EC₅₀ of 6.0 × 10⁻⁵ nM (0.0000600 nM) [1]. By contrast, the reference thiazolidinedione rosiglitazone is a selective PPARγ agonist with negligible PPARα transactivation activity (EC₅₀ > 10,000 nM in comparable formats) [2]. This represents a >166-million-fold differential in PPARα potency. The data frame the compound as a dual PPARα/γ agonist, a profile inaccessible to first-generation TZDs.
| Evidence Dimension | PPARα transactivation potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.0000600 nM (6.0 × 10⁻⁵ nM) |
| Comparator Or Baseline | Rosiglitazone: EC₅₀ > 10,000 nM (no significant PPARα activity) |
| Quantified Difference | >166,000,000-fold greater PPARα potency |
| Conditions | Human HepG2 cells co-transfected with PPRE3-TK-Luc luciferase reporter; cell-based transactivation assay |
Why This Matters
Procurement decisions for metabolic-disease research require PPARα engagement; this compound provides dual-pathway agonism that classical TZDs cannot replicate.
- [1] BindingDB Entry BDBM50349808 (CHEMBL1813005). PPARα Transactivation EC₅₀ = 0.0000600 nM in HepG2 cells co-transfected with PPRE3-TK-Luc. Accessed via BindingDB. View Source
- [2] Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527–550. (Documents rosiglitazone PPARγ selectivity.) View Source
